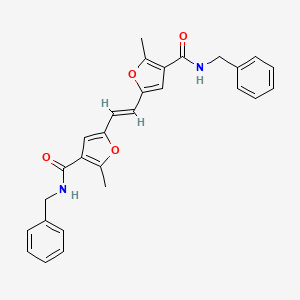
5,5'-(1,2-ethenediyl)bis(N-benzyl-2-methyl-3-furamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(1,2-ethenediyl)bis(N-benzyl-2-methyl-3-furamide), commonly known as EB-Furamide, is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. EB-Furamide is a member of the furamide family and is structurally similar to other furamide compounds, such as N-(2-benzoylphenyl)-2-methyl-3-furamide (BPF) and N-(4-benzoylphenyl)-2-methyl-3-furamide (BPF4).
Mécanisme D'action
The exact mechanism of action of EB-Furamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, EB-Furamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for cell growth and division. In addition, EB-Furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, EB-Furamide has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In immunology, EB-Furamide has been shown to activate immune cells by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects:
EB-Furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EB-Furamide has been shown to inhibit cell growth and induce apoptosis. In neuroscience, EB-Furamide has been shown to reduce oxidative stress and inflammation, which are associated with various neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, EB-Furamide has been shown to enhance the immune response by activating immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
EB-Furamide has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications in various fields. However, EB-Furamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of EB-Furamide. In cancer research, future studies could focus on the development of EB-Furamide derivatives with improved efficacy and reduced toxicity. In neuroscience, future studies could focus on the potential use of EB-Furamide as a neuroprotective agent in various neurological disorders. In immunology, future studies could focus on the potential use of EB-Furamide as an immunomodulatory agent in various immune-related disorders. Overall, the study of EB-Furamide has the potential to provide valuable insights into the development of novel therapeutics for various diseases.
Méthodes De Synthèse
EB-Furamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-furoic acid with benzyl chloride, followed by the reaction of the resulting benzyl 2-methyl-3-furoate with ethylenediamine. The final step involves the reaction of the resulting 5,5'-(1,2-ethenediyl)bis(N-benzyl-2-methyl-3-furamide) with hydrochloric acid to obtain EB-Furamide.
Applications De Recherche Scientifique
EB-Furamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, EB-Furamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neuroscience, EB-Furamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, EB-Furamide has been shown to enhance the immune response by activating immune cells such as macrophages and natural killer cells.
Propriétés
IUPAC Name |
N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-19-25(27(31)29-17-21-9-5-3-6-10-21)15-23(33-19)13-14-24-16-26(20(2)34-24)28(32)30-18-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,29,31)(H,30,32)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASJFQPYNNHLB-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=CC2=CC(=C(O2)C)C(=O)NCC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=C/C2=CC(=C(O2)C)C(=O)NCC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[3-(1H-pyrazol-1-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5462352.png)
![N,N,2-trimethyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5462357.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5462370.png)
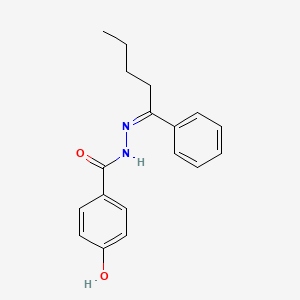
![2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B5462390.png)
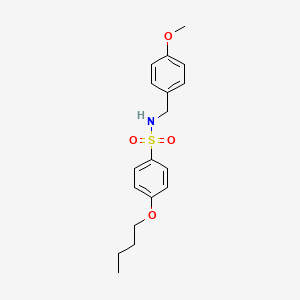
![N-(2,4-difluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5462407.png)
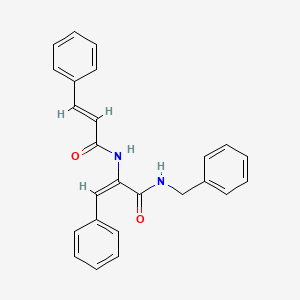
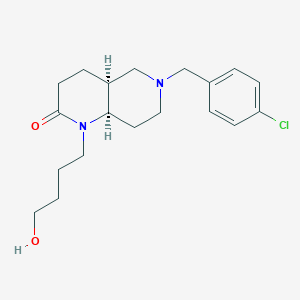
![(2R)-2-hydroxy-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propanamide](/img/structure/B5462422.png)
![methyl 4-{3-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5462432.png)
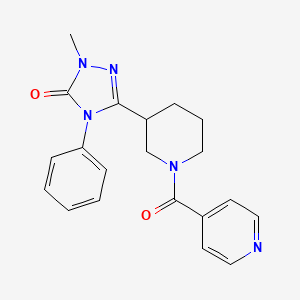
![6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5462455.png)
![6-[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]-N-[2-(1-methylpiperidin-2-yl)ethyl]nicotinamide](/img/structure/B5462460.png)